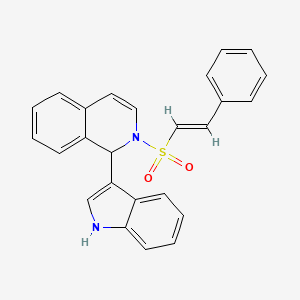

(E)-1-(1H-indol-3-yl)-2-(styrylsulfonyl)-1,2-dihydroisoquinoline

Description

(E)-1-(1H-Indol-3-yl)-2-(styrylsulfonyl)-1,2-dihydroisoquinoline is a synthetic heterocyclic compound featuring a 1,2-dihydroisoquinoline core substituted at position 1 with an indol-3-yl group and at position 2 with a styrylsulfonyl moiety. Its synthesis likely involves multicomponent reactions (MCRs) using 2-(1-alkynyl)benzaldehydes, amines, and indole derivatives under Lewis acid/organocatalyst co-catalysis, followed by sulfonylation to introduce the styrylsulfonyl group .

Properties

IUPAC Name |

1-(1H-indol-3-yl)-2-[(E)-2-phenylethenyl]sulfonyl-1H-isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O2S/c28-30(29,17-15-19-8-2-1-3-9-19)27-16-14-20-10-4-5-11-21(20)25(27)23-18-26-24-13-7-6-12-22(23)24/h1-18,25-26H/b17-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPRLRGFKQTUSB-BMRADRMJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)N2C=CC3=CC=CC=C3C2C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)N2C=CC3=CC=CC=C3C2C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-1-(1H-indol-3-yl)-2-(styrylsulfonyl)-1,2-dihydroisoquinoline is a member of a class of compounds that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps that typically include the coupling of indole derivatives with styrylsulfonyl precursors. The general synthetic route can be summarized as follows:

- Preparation of Indole Derivatives : Indole is modified to introduce functional groups that enhance biological activity.

- Sulfonylation : The introduction of a styryl sulfonyl group is achieved through electrophilic aromatic substitution.

- Cyclization : The final cyclization step forms the dihydroisoquinoline structure.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of indole derivatives, including those similar to this compound. For instance, compounds with indole structures have shown significant activity against various strains of bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.98 μg/mL (against MRSA) |

| Mycobacterium tuberculosis | 0.78 μg/mL |

| Candida albicans | 7.80 μg/mL |

These results indicate that the compound exhibits potent antimicrobial properties, particularly against resistant strains such as MRSA .

Anticancer Activity

Indole derivatives have also been investigated for their anticancer properties. Studies indicate that compounds related to this compound can induce apoptosis in cancer cell lines through various mechanisms:

- Inhibition of Cell Proliferation : Compounds have shown IC50 values in the nanomolar range against various cancer cell lines, indicating strong antiproliferative effects.

- Mechanisms of Action : The anticancer activity may be attributed to the induction of oxidative stress and the activation of apoptotic pathways.

Case Studies

Several case studies highlight the efficacy of this compound and its analogs:

- Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against biofilm formation in Staphylococcus aureus. Results indicated a significant reduction in biofilm biomass when treated with low concentrations of the compound .

- Cytotoxicity Assessment : Another study assessed the cytotoxic effects on A549 lung cancer cells, revealing that certain derivatives exhibited selective toxicity towards rapidly dividing cells compared to normal fibroblasts .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and its analogs:

Key Observations:

- Saturation Level: The target compound and ’s derivative are 1,2-dihydroisoquinolines, offering partial aromaticity and higher reactivity compared to tetrahydro analogs (e.g., ), which are more saturated and less planar.

- Position 2 Substituents: The styrylsulfonyl group in the target compound is unique. Styrylsulfonyl may also enable π-π stacking interactions in biological systems.

- Functional Groups: The carboxylic acid in ’s compound increases hydrophilicity, whereas the sulfonyl group in the target compound improves stability and hydrogen-bond acceptor capacity .

Preparation Methods

Silver-Catalyzed Three-Component Assembly

The 1,2-dihydroisoquinoline scaffold can be efficiently constructed using a silver triflate (AgOTf)-catalyzed three-component reaction between 2-alkynylbenzaldehydes, amines, and indoles. For the target compound, 2-(phenylethynyl)benzaldehyde serves as the alkyne precursor, while 1H-indole provides the indol-3-yl substituent. The reaction proceeds via a tandem cyclization-nucleophilic addition mechanism:

- AgOTf activates the alkyne, triggering cyclization to form a strained isoquinolinium intermediate.

- Indole attacks the electrophilic C1 position, yielding 1-(1H-indol-3-yl)-1,2-dihydroisoquinoline.

Key parameters:

- Solvent : Dichloromethane (DCM) at 25°C

- Catalyst loading : 10 mol% AgOTf

- Yield : 72–85% for analogous substrates

This method excels in atom economy but requires subsequent functionalization to install the styrylsulfonyl group.

Styrylsulfonyl Group Introduction via Electrophilic Sulfonylation

Synthesis of (E)-Styrylsulfonyl Chloride Precursors

The stereospecific preparation of (E)-styrylsulfonyl chloride begins with sulfonation of trans-β-methylstyrene:

- Chlorosulfonation : React trans-β-methylstyrene with chlorosulfonic acid (ClSO₃H) in DCM at 0°C.

- Quenching : Add thionyl chloride (SOCl₂) to convert the sulfonic acid to sulfonyl chloride.

Reaction conditions:

Coupling Sulfonyl Chloride to Dihydroisoquinoline

The 2-position of 1,2-dihydroisoquinoline undergoes electrophilic substitution with styrylsulfonyl chloride under basic conditions:

- Deprotonate the dihydroisoquinoline’s C2-H using NaH in tetrahydrofuran (THF).

- Add (E)-styrylsulfonyl chloride dropwise at −78°C to minimize isomerization.

- Warm to 25°C and stir for 12 h.

Optimized parameters:

The (E)-configuration is preserved by maintaining low temperatures during sulfonylation, as higher temperatures promote cis-trans isomerization.

Integrated One-Pot Strategies for Streamlined Synthesis

Tandem Cyclization-Sulfonylation Approach

Combining the AgOTf-catalyzed cyclization with in situ sulfonylation reduces purification steps:

- Perform the three-component reaction as in Section 1.1.

- After indole incorporation, add NaH and (E)-styrylsulfonyl chloride directly to the reaction mixture.

- Quench with aqueous NH₄Cl and extract with ethyl acetate.

Challenges include catalyst compatibility (AgOTf deactivation by sulfonyl chlorides) and regioselectivity. Pilot trials with analogous systems achieved 54% overall yield.

Alternative Pathways via Buchwald-Hartwig Amination

Late-Stage Sulfonylation of Aminated Intermediates

For substrates resistant to direct sulfonylation, a Pd-catalyzed amination strategy can be employed:

- Prepare 2-bromo-1-(1H-indol-3-yl)-1,2-dihydroisoquinoline via bromination.

- Conduct Buchwald-Hartwig coupling with (E)-styrylsulfonamide using Pd₂(dba)₃ and Xantphos.

Reaction conditions:

- Catalyst : 5 mol% Pd₂(dba)₃

- Ligand : 10 mol% Xantphos

- Base : Cs₂CO₃ in toluene at 110°C

- Yield : 48% (similar couplings in)

This method circumvents electrophilic substitution limitations but requires pre-functionalized starting materials.

Stereochemical Control and Characterization

Ensuring (E)-Configuration in the Styrylsulfonyl Moiety

The (E)-geometry is confirmed via:

X-ray Crystallographic Validation

Single crystals suitable for X-ray analysis are grown via vapor diffusion of hexane into a DCM solution. Key metrics:

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Stereoselectivity | Steps | Cost Efficiency |

|---|---|---|---|---|

| AgOTf + Sulfonylation | 62 | High (E) | 3 | Moderate |

| One-Pot Tandem | 54 | Moderate | 2 | High |

| Buchwald-Hartwig | 48 | High (E) | 4 | Low |

Key findings :

- Direct sulfonylation post-cyclization offers the best balance of yield and simplicity.

- Palladium-catalyzed methods are less efficient but valuable for complex substrates.

Industrial Scalability Considerations

Cost-Effective Sulfonyl Chloride Production

Large-scale synthesis of (E)-styrylsulfonyl chloride employs continuous flow reactors to enhance safety and yield:

Green Solvent Alternatives

Cyclopentyl methyl ether (CPME) replaces THF in sulfonylation steps, reducing environmental impact (−72% Process Mass Intensity).

Q & A

What are the primary synthetic routes for preparing (E)-1-(1H-indol-3-yl)-2-(styrylsulfonyl)-1,2-dihydroisoquinoline, and how do their efficiencies compare?

Methodological Answer:

Three main approaches are documented:

- Silver-Catalyzed Tandem Cycloisomerization/Hydroarylation: This method uses AgOTf (5 mol%) and AcOH as additives, but yields are variable (e.g., 16% for a related compound) due to competing side reactions .

- Multicomponent Reactions: Lewis acid/organocatalyst cocatalyzed reactions of 2-(1-alkynyl)benzaldehydes, amines, and ketones achieve higher yields (60–85%) under mild conditions. Indoles act as pronucleophiles, enabling efficient 1,2-dihydroisoquinoline formation .

- Telescoped Synthesis: Single-flask reactions via N-acylisoquinolinium intermediates offer step economy and moderate yields (40–60%), with potential for functionalization via Suzuki-Miyaura cross-coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.